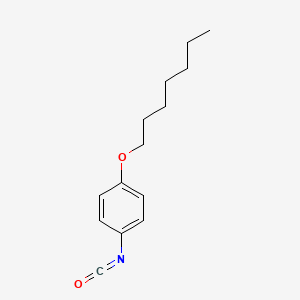

4-(Heptyloxy)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-heptoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)15-12-16/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMZSDMQWFWLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369882 | |

| Record name | 4-(Heptyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55792-37-5 | |

| Record name | 4-(Heptyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptyloxy)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 4-(Heptyloxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(heptyloxy)phenyl isocyanate, a versatile chemical intermediate. As a bifunctional molecule, featuring a reactive isocyanate group and a hydrophobic heptyloxy tail, it serves as a valuable building block in organic synthesis, materials science, and medicinal chemistry. This document will detail its synthesis, core reactivity, spectroscopic signature, and safe handling protocols, offering field-proven insights for its practical application.

Core Physicochemical Properties

This compound is a substituted aromatic isocyanate. Its physical and chemical characteristics are fundamental to its handling and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 55792-37-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [2][1] |

| Boiling Point | 108 °C @ 0.2 mmHg | |

| Density | 1.007 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.511 | [3] |

| Appearance | Not specified, but aryl isocyanates are typically liquids or low-melting solids. | |

| Structure | A benzene ring substituted with an isocyanate group (-NCO) and a heptyloxy group (-O(CH₂)₆CH₃) at the para positions. | [4] |

Synthesis of this compound

While several methods exist for isocyanate synthesis, the Curtius rearrangement is a highly versatile and common laboratory-scale method that avoids the use of highly toxic phosgene.[5][6][7] The reaction proceeds through an acyl azide intermediate, which thermally decomposes to the isocyanate with the loss of nitrogen gas.[6][8][9]

The synthesis begins with the corresponding carboxylic acid, 4-(heptyloxy)benzoic acid, which is first converted to an activated form, such as an acyl chloride. This intermediate readily reacts with an azide salt (e.g., sodium azide) to form the acyl azide. Gentle heating of the acyl azide initiates a concerted rearrangement, yielding the final isocyanate product.[6]

Chemical Properties and Reactivity

The isocyanate functional group (-N=C=O) is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.[10] This reactivity is the cornerstone of its utility in synthesis. All reactions involving isocyanates should be conducted under anhydrous conditions, as the presence of water leads to an undesirable side reaction.

Reaction with Nucleophiles

The carbon atom of the isocyanate group is electron-deficient and serves as the primary site for nucleophilic attack.

Isocyanates react readily with primary and secondary alcohols to form stable urethane (carbamate) linkages.[10][11] This reaction is fundamental to the production of polyurethanes.[11][12] The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary alcohols.[11][13] While the reaction can proceed without a catalyst, it is often accelerated by tertiary amines or organometallic compounds.[12][14]

The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea.[10][15] Amines are generally more potent nucleophiles than alcohols and react more quickly with isocyanates.[16] This reaction usually proceeds to completion at room temperature without the need for a catalyst.[15]

Isocyanates react with water in a two-step process.[17] The initial nucleophilic attack by water forms an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield a primary amine and carbon dioxide gas.[10][17][18] In the case of this compound, this reaction produces 4-(heptyloxy)aniline. Because of this reactivity, it is imperative to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the consumption of the isocyanate starting material and the formation of amine-related byproducts.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of this compound and its reaction products.[19][20]

| Spectroscopy | Characteristic Feature | Expected Value / Region |

| FT-IR | Strong, sharp N=C=O asymmetric stretch | ~2250–2275 cm⁻¹ |

| ¹H NMR | Aromatic Protons (AA'BB' system) | Two doublets, ~6.8-7.2 ppm |

| Methylene (-OCH₂) | Triplet, ~3.9-4.0 ppm | |

| Alkyl Chain (-(CH₂)₅-) | Multiplet, ~1.3-1.8 ppm | |

| Terminal Methyl (-CH₃) | Triplet, ~0.9 ppm | |

| ¹³C NMR | Isocyanate Carbon (-NCO) | ~120-130 ppm |

| Aromatic Carbons | 4 signals, ~115-160 ppm | |

| Methylene (-OCH₂) | ~68 ppm | |

| Alkyl Chain Carbons | ~14-32 ppm |

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound.

A. General Experimental Workflow

A standardized workflow ensures reproducibility and safety. Key considerations include the exclusion of moisture and the careful monitoring of the reaction progress.

B. Protocol 1: Synthesis of an N-[4-(Heptyloxy)phenyl] Carbamate

-

Preparation: Add the desired alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, Dichloromethane) to an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.05 eq.) dropwise via syringe. If desired, a catalytic amount of a tertiary amine base (e.g., triethylamine, ~0.1 eq.) can be added.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the isocyanate starting material using Thin Layer Chromatography (TLC) or by observing the disappearance of the ~2270 cm⁻¹ peak in the IR spectrum.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the resulting crude carbamate product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

C. Protocol 2: Synthesis of an N-[4-(Heptyloxy)phenyl]-N'-alkyl/aryl Urea

-

Preparation: In a similar setup to the carbamate synthesis, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF).[15]

-

Reaction Initiation: Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. The reaction is often immediate and exothermic.

-

Completion: Stir the reaction at room temperature for 30-60 minutes to ensure completion.

-

Work-up and Purification: The urea product is often poorly soluble and may precipitate directly from the reaction mixture. If so, it can be isolated by simple filtration, washed with cold solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization.

Safety and Handling

Isocyanates are toxic and require careful handling in a well-ventilated chemical fume hood.[21]

-

Hazards: this compound is classified as harmful and an irritant.[2][22] Specific hazard statements include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2][23]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[23] It is sensitive to moisture.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Do not use water to clean up spills.

References

-

Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Rauk, A., et al. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 108(16), 3443-3453.

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Slideshare. (2018). Ugi Reaction. Retrieved from [Link]

-

Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Retrieved from [Link]

- Andrade, C. K. Z., et al. (2021). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 6(45), 30045-30060.

-

Grokipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Wikipedia. (2024). Isocyanate. Retrieved from [Link]

- Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(20), 4947-4969.

-

ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Retrieved from [Link]

-

Doxu Chemical. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Rates of Reaction of Isocyanates with Alcohols. I. Phenyl Isocyanate with 1- and 2-Butanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

- Canadian Science Publishing. (1962). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(10), 1875-1881.

-

GHS. (n.d.). SDS for this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H19NO2). Retrieved from [Link]

- Royal Society of Chemistry. (2021). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Chemical Science, 12(30), 10255-10260.

- MDPI. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Polymers, 13(8), 1218.

-

Organic Chemistry Portal. (2022). Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles. Retrieved from [Link]

- NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953.

-

Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]

-

GSRS. (n.d.). 4-HEPTYLOXYPHENOL. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylisocyanate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- PMC. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 6(11), e05477.

-

ScienceDirect. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. Retrieved from [Link]

Sources

- 1. This compound | 55792-37-5 [chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 55792-37-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - this compound (C14H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. poliuretanos.net [poliuretanos.net]

- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. doxuchem.com [doxuchem.com]

- 19. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. 55792-37-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 23. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55792-37-5 Name: this compound [xixisys.com]

An In-Depth Technical Guide to 4-(Heptyloxy)phenyl isocyanate (CAS: 55792-37-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-(Heptyloxy)phenyl isocyanate is a bifunctional organic molecule characterized by a reactive isocyanate group (-N=C=O) and a lipophilic heptyloxy tail attached to a phenyl ring. This unique combination of a reactive electrophilic center and a long alkyl chain imparts specific physicochemical properties that make it a valuable intermediate in several fields of advanced chemical synthesis. Its applications span from the development of novel therapeutic agents to the engineering of advanced materials such as liquid crystals.[1] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, with a focus on practical, field-proven insights for laboratory and industrial use.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of this compound is paramount for its safe handling and effective use in synthetic protocols.

| Property | Value |

| CAS Number | 55792-37-5 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Boiling Point | 108 °C at 0.2 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.511 |

| Flash Point | >230 °F (>110 °C) |

Safety Profile:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[1][2]

Synthesis of this compound: A Safer Approach via the Curtius Rearrangement

While the traditional industrial synthesis of isocyanates involves the use of highly toxic phosgene or its derivatives like triphosgene, a safer and more laboratory-friendly approach is the Curtius rearrangement.[3][4] This reaction proceeds through the thermal decomposition of an acyl azide, which can be generated in situ from the corresponding carboxylic acid, thus avoiding the isolation of potentially explosive intermediates.[4]

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from established procedures for the synthesis of aryl isocyanates from carboxylic acids using diphenylphosphoryl azide (DPPA).[4]

Materials:

-

4-(Heptyloxy)benzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-(heptyloxy)benzoic acid (1.0 equivalent) in anhydrous toluene.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Formation of Acyl Azide: Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture at room temperature.

-

Curtius Rearrangement: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by the disappearance of the acyl azide intermediate, which shows a characteristic strong absorption in the IR spectrum around 2140 cm⁻¹.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture can be filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring and the aliphatic protons of the heptyloxy chain.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -O) | 6.8 - 7.0 | Doublet |

| Aromatic (ortho to -NCO) | 7.2 - 7.4 | Doublet |

| -OCH₂- | 3.9 - 4.1 | Triplet |

| -OCH₂CH ₂- | 1.7 - 1.9 | Quintet |

| -(CH₂)₄- | 1.2 - 1.5 | Multiplet |

| -CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will feature signals for the isocyanate carbon, the aromatic carbons, and the aliphatic carbons of the heptyloxy group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -N =C =O | 120 - 130 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-NCO) | 130 - 135 |

| Aromatic (CH) | 114 - 130 |

| -OC H₂- | 68 - 70 |

| Aliphatic (-CH₂-) | 22 - 32 |

| -C H₃ | ~14 |

FTIR Spectroscopy:

The most characteristic feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=O stretch | 2250 - 2275 | Strong, Sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1500 - 1600 | Medium |

| C-O-C stretch | 1240 - 1260 | Strong |

Mass Spectrometry:

The mass spectrum (electron ionization) is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Predicted mass-to-charge ratios for common adducts are also useful for confirmation.[2]

| Ion | Predicted m/z |

| [M]⁺ | 233.14 |

| [M+H]⁺ | 234.15 |

| [M+Na]⁺ | 256.13 |

Reactivity and Synthetic Applications

The high electrophilicity of the central carbon atom in the isocyanate group makes this compound a versatile reagent for the synthesis of a variety of functional molecules, most notably ureas and carbamates.

Synthesis of Urea Derivatives: Building Blocks for Drug Discovery

The reaction of this compound with primary or secondary amines readily affords N,N'-disubstituted or N,N,N'-trisubstituted ureas. The urea moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its ability to form strong hydrogen bonds with biological targets.[5][6]

General Protocol for Urea Synthesis:

-

Dissolution of Amine: Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the amine solution at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Isolation: The urea product often precipitates from the reaction mixture and can be isolated by filtration. If soluble, the solvent is removed, and the product is purified by recrystallization or column chromatography.

The resulting urea derivatives, featuring the 4-(heptyloxy)phenyl group, can be screened for a variety of biological activities, including as enzyme inhibitors or receptor modulators.[5]

Synthesis of Carbamate Derivatives: Applications as Enzyme Inhibitors

The reaction of this compound with alcohols or phenols yields carbamate (urethane) derivatives. Carbamates are another important class of compounds in drug discovery, known for their ability to act as covalent or pseudo-irreversible inhibitors of enzymes, particularly serine hydrolases like cholinesterases.[7][8]

General Protocol for Carbamate Synthesis:

-

Reactant Mixture: In a suitable flask, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous solvent such as THF or toluene.

-

Catalysis (Optional): For less reactive alcohols, a catalytic amount of a base such as triethylamine or dibutyltin dilaurate can be added.

-

Addition of Isocyanate: Add this compound (1.0 equivalent) to the mixture.

-

Reaction Conditions: The reaction may proceed at room temperature or require heating, depending on the reactivity of the alcohol. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the crude carbamate is purified by column chromatography or recrystallization.

Carbamate derivatives of this compound could be of interest as potential inhibitors for enzymes such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL), which are targets for the treatment of pain, inflammation, and neurological disorders.[9][10]

Applications in Materials Science: A Precursor for Liquid Crystals

The rigid phenyl isocyanate core combined with the flexible heptyloxy chain makes this compound and its derivatives excellent candidates for the synthesis of liquid crystals.[11] While the isocyanate itself is not a liquid crystal, it serves as a versatile precursor. For instance, it can be reacted with other mesogenic molecules containing hydroxyl or amino groups to create more complex structures with desirable liquid crystalline properties.

The heptyloxy tail is of a length known to promote the formation of nematic and smectic mesophases, which are essential for applications in liquid crystal displays (LCDs) and other electro-optical devices.[11][12] The isocyanate group provides a convenient handle for covalently incorporating this mesogenic unit into polymer backbones to create side-chain liquid crystalline polymers.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both drug discovery and materials science. Its synthesis via the Curtius rearrangement offers a safer alternative to traditional phosgenation methods. The reactivity of the isocyanate group allows for the straightforward synthesis of urea and carbamate derivatives, which are important scaffolds in medicinal chemistry. Furthermore, its molecular structure makes it a promising building block for the design and synthesis of novel liquid crystalline materials. This guide has provided a comprehensive technical overview to support researchers and scientists in the effective and safe utilization of this important chemical entity.

References

- Curtius, T. (1885). Ueber die Einwirkung von salpetriger Säure auf salzsauren Glycocolläther. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1285.

-

Ghosh, A. K., & Brindisi, M. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

Organic Syntheses. (n.d.). Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddol-pyrrolidine Phosphoramidite. Organic Syntheses, 92, 26-39. [Link]

- Matošević, A., & Bosak, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.

-

Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

- Singh, A. S., et al. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis, 51(18), 3443-3450.

-

Lin, G., et al. (2005). Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. Chemical Research in Toxicology, 18(8), 1247-1257. [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

Yu, Q. S., et al. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Bioorganic & Medicinal Chemistry, 13(24), 6845-6856. [Link]

-

Wulsdorf, T., et al. (2012). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Journal of Medicinal Chemistry, 55(2), 875-888. [Link]

-

Jaiswal, S., & Ayyannan, S. R. (2024). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Mini Reviews in Medicinal Chemistry. [Link]

-

Blankman, J. L., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and in Vivo Functional Probes for Enzymes. Chemistry & Biology, 14(12), 1347-1356. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-Heptyloxy-4-cyanobiphenyl(52364-72-4) 1H NMR [m.chemicalbook.com]

- 7. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Synthesis of 4-(Heptyloxy)phenyl isocyanate precursor 4-heptyloxyphenol

An In-depth Technical Guide to the Synthesis of 4-Heptyloxyphenol, a Key Precursor for 4-(Heptyloxy)phenyl Isocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-heptyloxyphenol. As a critical intermediate in the production of this compound and other advanced materials, a robust and well-understood synthetic route is paramount.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind the procedural choices, ensuring a reproducible and scalable outcome for researchers, scientists, and drug development professionals. The primary focus is the Williamson ether synthesis, a classic yet powerful method for forming the ether linkage central to the target molecule.[1][2][3][4]

The Strategic Importance of 4-Heptyloxyphenol

4-Heptyloxyphenol, a para-substituted phenolic compound, is distinguished by its molecular architecture: a rigid aromatic core coupled with a flexible seven-carbon alkyl chain.[5][6] This amphiphilic nature makes it a valuable building block (synthon) for a range of functional materials.[2][5] Its principal application lies in its role as a direct precursor to this compound, a compound utilized in the synthesis of liquid crystals and other specialty polymers.[2][7] Furthermore, 4-heptyloxyphenol has attracted significant interest for its distinct biological activities, including its function as a selective inverse agonist of Steroidogenic Factor-1 (SF-1), highlighting its potential in endocrinology and oncology research.[4][5][8]

Core Synthesis: The Williamson Ether Synthesis

The most common and reliable method for preparing 4-heptyloxyphenol is the Williamson ether synthesis.[2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][9]

Reaction Principle and Mechanism

The synthesis involves two key mechanistic steps:

-

Deprotonation: The phenolic hydroxyl group of hydroquinone is deprotonated by a base (e.g., potassium carbonate) to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, executing a backside attack on the electrophilic primary carbon of an alkyl halide (1-bromoheptane). This concerted step displaces the bromide leaving group, forming the C-O ether bond.[1][9]

The SN2 nature of this reaction dictates specific requirements for the reactants to ensure high yield and minimize side reactions.[9][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 55792-37-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 4-Heptyloxyphenol | 13037-86-0 [chemicalbook.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Importance of 4-Alkoxyphenols

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. benchchem.com [benchchem.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. francis-press.com [francis-press.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

An In-Depth Technical Guide to 4-(Heptyloxy)phenyl Isocyanate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Heptyloxy)phenyl isocyanate is a versatile aromatic isocyanate that is gaining interest in the fields of materials science and medicinal chemistry. Its unique molecular architecture, featuring a reactive isocyanate group, a rigid phenyl core, and a flexible heptyloxy chain, imparts a valuable combination of properties. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and key applications, with a focus on providing practical insights for laboratory and developmental work.

Molecular Structure and Physicochemical Properties

This compound is characterized by a heptyl ether substituent at the para-position of a phenyl isocyanate molecule. The long, flexible heptyloxy chain can influence the molecule's solubility, reactivity, and the properties of resulting polymers or derivatives, such as inducing liquid crystalline phases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| CAS Number | 55792-37-5 | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | General knowledge of similar compounds |

| Boiling Point | Not readily available, but expected to be high | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and toluene | General knowledge of isocyanates |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of 4-heptyloxyaniline with a phosgene equivalent, such as triphosgene. This method is generally preferred over the Curtius rearrangement of 4-(heptyloxy)benzoyl azide for its milder conditions and scalability.

Experimental Protocol: Synthesis from 4-Heptyloxyaniline using Triphosgene

This protocol is a self-validating system, where the progress of the reaction can be monitored by the disappearance of the starting amine and the appearance of the characteristic isocyanate peak in the IR spectrum.

Materials:

-

4-Heptyloxyaniline

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et₃N) or another non-nucleophilic base

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-heptyloxyaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Addition of Triphosgene: To this solution, add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise via the dropping funnel at 0 °C (ice bath). The use of a phosgene equivalent like triphosgene is a critical safety consideration, as it is a solid and easier to handle than gaseous phosgene[2].

-

Base Addition: After the addition of triphosgene is complete, add anhydrous triethylamine (2.2 eq) dropwise to the reaction mixture at 0 °C. The base is essential to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by infrared spectroscopy, looking for the disappearance of the N-H stretches of the starting aniline and the appearance of the strong isocyanate (-N=C=O) stretch around 2250-2270 cm⁻¹[3].

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic features.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O).

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250-2270 | Strong, Sharp | -N=C=O asymmetric stretch |

| ~ 2920-2850 | Medium-Strong | C-H aliphatic stretch (heptyloxy chain) |

| ~ 1600, 1500 | Medium | C=C aromatic stretch |

| ~ 1240 | Strong | C-O ether stretch |

The presence of the strong peak around 2260 cm⁻¹ and the absence of N-H stretching bands (around 3300-3500 cm⁻¹) are indicative of a successful conversion from the aniline precursor[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for both the aromatic and the aliphatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | d | 2H | Aromatic protons ortho to the isocyanate group |

| ~ 6.90 | d | 2H | Aromatic protons ortho to the heptyloxy group |

| ~ 3.95 | t | 2H | -O-CH₂ -CH₂- |

| ~ 1.75 | p | 2H | -O-CH₂-CH₂ - |

| ~ 1.45-1.25 | m | 8H | -(CH₂)₄-CH₃ |

| ~ 0.90 | t | 3H | -CH₂-CH₃ |

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation, with the isocyanate carbon being particularly deshielded.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | Aromatic C-O |

| ~ 132 | Aromatic C-NCO |

| ~ 129 | Aromatic C-H |

| ~ 125 | -N=C =O |

| ~ 115 | Aromatic C-H |

| ~ 68 | -O-C H₂- |

| ~ 32, 29, 26, 23, 14 | Heptyloxy chain carbons |

Applications in Research and Development

The dual functionality of a reactive isocyanate group and a property-modifying heptyloxy chain makes this compound a valuable building block in several areas.

Polymer Synthesis

Isocyanates are fundamental monomers in the synthesis of polyurethanes[5][6][7]. The reaction of this compound with diols or polyols leads to polyurethanes with a long, flexible alkoxy side chain. These side chains can influence the polymer's thermal properties, solubility, and mechanical behavior, potentially leading to materials with tailored elasticity or self-assembling characteristics.

Diagram 2: Polyurethane Formation

Caption: Reaction of this compound with a diol to form a polyurethane.

Drug Development and Medicinal Chemistry

The isocyanate group is a versatile functional handle for the synthesis of urea derivatives, which are prevalent motifs in many biologically active compounds, including kinase inhibitors[3][8]. This compound can be reacted with various amines to generate a library of substituted ureas for screening in drug discovery programs. The heptyloxy tail can modulate the lipophilicity of the final compound, potentially improving its pharmacokinetic properties. The synthesis of diaryl ureas, many of which are potent kinase inhibitors, often proceeds through an isocyanate intermediate[3].

Safety and Handling

Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. They are irritants and sensitizers, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Due to their moisture sensitivity, they should be stored under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in these and other emerging applications.

References

- (Reference for general isocyan

- (Reference for liquid crystal properties of long-chain alkoxy compounds, if available)

- (Reference for urea derivatives in medicinal chemistry, e.g., kinase inhibitors)

- (Reference for a general synthesis of aryl isocyan

- Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry, vol. 23, no. 4, 2011, pp. 1803-1806.

- (Reference for polyurethane synthesis)

- (Reference for spectroscopic d

- (Reference for safety and handling of isocyan

- (Reference for the use of triphosgene)

- (Reference for an altern

- Kartika, R., et al. "A decade review of triphosgene and its applications in organic reactions." Tetrahedron, vol. 76, no. 47, 2020, p. 131553.

- (Reference for applications of long-chain alkoxy phenyl compounds)

- Hsieh, T.-H., and S.-H. Lee. "Synthesis and Characterization of New Block Copolyurethanes Based on 1,2-Ethylene Bis(4-phenylisocyanate)." Journal of Applied Polymer Science, vol. 67, no. 10, 1998, pp. 1797-1805.

-

Matrix Scientific. "this compound." Matrix Scientific, . Accessed 2 Jan. 2026.

- (Reference for NMR d

- (Reference for IR d

- (Reference for applic

- (Reference for applic

- Zhang, C., et al. "Synthesis and Characterization of Polyurethanes from Residual Palm Oil with High Poly-Unsaturated Fatty Acid Oils as Additive." Polymers, vol. 13, no. 23, 2021, p. 4209.

- (Reference for a specific applic

- (Reference for another specific applic

- (Reference for a review on isocyan

- (Reference for a review on polyurethanes)

- (Reference for a review on kinase inhibitors)

- (Reference for a safety d

- Gao, C., et al. "Fatty acid-derived diisocyanate and biobased polyurethane produced from vegetable oil: synthesis, polymerization, and characterization." Biomacromolecules, vol. 10, no. 5, 2009, pp. 1315-21.

- Jana, S., et al. "Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes." Polymers, vol. 13, no. 16, 2021, p. 2736.

Sources

- 1. 55792-37-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. spectrabase.com [spectrabase.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Properties of Antibacterial Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Heptyloxy)phenyl Isocyanate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(heptyloxy)phenyl isocyanate, a key intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound (CAS No. 55792-37-5) is an aromatic isocyanate featuring a seven-carbon alkoxy chain. The presence of the highly reactive isocyanate group (-N=C=O) makes it a valuable building block for creating urethane linkages, while the heptyloxy tail imparts hydrophobicity and can influence the physical properties of the resulting materials. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in further applications. This guide will delve into the theoretical and practical aspects of its NMR and FTIR spectra, providing insights into the interpretation of its key features.

Molecular Structure and Atom Labeling

To facilitate the discussion of the NMR data, the atoms in this compound are labeled as shown in the diagram below. This systematic labeling will be used throughout this guide to correlate specific spectroscopic signals to their corresponding atoms in the molecule.

Caption: Molecular structure of this compound with atom labeling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanate group.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Very Strong, Sharp | Asymmetric stretching of the N=C=O group[1] |

| ~3000-2850 | Medium to Strong | C-H stretching of the alkyl chain (heptyloxy group) |

| ~1600, ~1500 | Medium | C=C stretching of the aromatic ring |

| ~1250 | Strong | Asymmetric C-O-C stretching of the aryl ether |

| ~1040 | Medium | Symmetric C-O-C stretching of the aryl ether |

Interpretation:

The most diagnostic peak in the FTIR spectrum is the intense absorption in the 2270-2250 cm⁻¹ region, which is a definitive indicator of the isocyanate functional group.[1][2][3] The presence of the heptyloxy group is confirmed by the C-H stretching vibrations between 3000 and 2850 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching bands around 1600 and 1500 cm⁻¹. The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether, a feature also prominent in the spectrum of compounds like anisole.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete structural elucidation can be achieved.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the heptyloxy chain.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Doublet | 2H | H2, H6 |

| ~6.90 | Doublet | 2H | H3, H5 |

| ~3.95 | Triplet | 2H | H8 |

| ~1.80 | Quintet | 2H | H9 |

| ~1.45-1.25 | Multiplet | 8H | H10, H11, H12, H13 |

| ~0.90 | Triplet | 3H | H14 |

Interpretation:

The aromatic region will display two doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons H2 and H6, being ortho to the electron-withdrawing isocyanate group, are expected to be slightly deshielded and appear downfield compared to protons H3 and H5, which are ortho to the electron-donating heptyloxy group.[5][6]

The protons of the heptyloxy chain will exhibit a predictable pattern. The methylene protons adjacent to the oxygen (H8) will be the most downfield of the alkyl chain protons due to the deshielding effect of the oxygen atom, appearing as a triplet. The terminal methyl group (H14) will be the most upfield signal, also as a triplet. The remaining methylene groups (H9-H13) will appear as a complex multiplet in the typical alkyl region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C4 |

| ~134 | C1 |

| ~125 | C2, C6 |

| ~122 | C7 (N=C=O) |

| ~115 | C3, C5 |

| ~68 | C8 |

| ~32 | C12 |

| ~29 | C10, C11 |

| ~26 | C9 |

| ~23 | C13 |

| ~14 | C14 |

Interpretation:

In the aromatic region, six distinct carbon signals are expected. The carbon attached to the oxygen (C4) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen. The carbon attached to the isocyanate group (C1) will also be downfield. The carbon of the isocyanate group itself (C7) typically appears around 120-130 ppm.[7] The remaining aromatic carbons (C2, C6, C3, C5) will appear in the expected aromatic region.

The carbons of the heptyloxy chain will show characteristic shifts, with the carbon bonded to the oxygen (C8) being the most downfield among the alkyl carbons. The terminal methyl carbon (C14) will be the most upfield signal.[8]

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature[9], a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Perform a baseline correction if necessary. Identify and label the major absorption peaks.

Caption: Workflow for acquiring an FTIR spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Acquisition: Shim the magnetic field to achieve good resolution. Acquire the Free Induction Decay (FID).

-

Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for acquiring NMR spectra.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. The combination of FTIR and NMR spectroscopy allows for the unambiguous confirmation of its chemical structure. The characteristic strong absorption of the isocyanate group in the FTIR spectrum, coupled with the detailed structural information from ¹H and ¹³C NMR, provides a complete spectroscopic fingerprint for this important chemical intermediate. The provided experimental protocols offer a reliable methodology for obtaining high-quality data for quality control and research purposes.

References

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

-

SpectraBase. (n.d.). Anisole. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

-

AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

-

Spectroscopy. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(6), 8-12.

- Pal, D. et al. (2007). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology and Research, 4(2), 169-173.

-

Chegg. (2024). Solved The ?1H-NMR of anisole is shown below. Assign the. Retrieved from [Link]

- Bagonluri, R. et al. (2014). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of occupational and environmental hygiene, 11(11), 719-727.

-

Chemistry LibreTexts. (2020). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Abraham, R. J. et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1046-1054.

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. paint.org [paint.org]

- 3. azom.com [azom.com]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Commercial suppliers of 4-(Heptyloxy)phenyl isocyanate

An In-depth Technical Guide to 4-(Heptyloxy)phenyl isocyanate for Researchers and Drug Development Professionals

Introduction: Properties and Significance

This compound (CAS No. 55792-37-5) is an aromatic isocyanate distinguished by a seven-carbon alkyloxy (heptyloxy) chain.[1][2][3] This structural feature imparts significant lipophilicity, making it a valuable reagent in organic synthesis, particularly for modifying molecules to enhance their solubility in nonpolar solvents or facilitate interaction with biological lipid membranes. Its core functionality is the highly electrophilic isocyanate group (-N=C=O), which readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in creating urea, carbamate, and thiocarbamate linkages, which are prevalent in medicinal chemistry, polymer science, and materials research.

The compound presents as a liquid with a reported boiling point of 108 °C at 0.2 mm Hg and a density of approximately 1.007 g/mL.[2] Its molecular weight is 233.31 g/mol , and its formula is C₁₄H₁₉NO₂.[1][2] Understanding these properties is critical for its effective use in experimental design and for ensuring appropriate handling and storage.

Commercial Availability and Supplier Analysis

The procurement of high-quality this compound is the foundational step for any research endeavor. The selection of a supplier should be guided by factors such as purity, available quantities, lead times, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Below is a comparative analysis of known commercial suppliers.

| Supplier | Typical Purity | Available Quantities | Notes |

| Georganics | High Purity | Milligrams to multi-kilogram batches | Offers various scales for research, pilot, and production.[4] |

| Matrix Scientific | ≥97% (Typical) | 5.00g | Provides detailed GHS and hazard information.[5] |

| Cenik Chemicals (via CheMondis) | Multiple Grades (Analytical, Cosmetic, etc.) | Product-dependent | Acts as a marketplace connecting buyers with suppliers.[6] |

| Global Suppliers (via ChemicalBook) | ≥97% to 98% | Gram to Kilogram | Lists multiple international suppliers, including TCI.[2] |

Workflow for Procurement and Quality Verification

The process of acquiring a chemical reagent for research, particularly for applications in drug development, requires a systematic approach to ensure quality and consistency.

Caption: A logical workflow for sourcing and validating chemical reagents.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the electrophilic carbon atom of the isocyanate group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable adducts. The primary reactions relevant to researchers are:

-

Reaction with Amines (Urea Formation): Primary and secondary amines react rapidly and exothermically with isocyanates to form N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. This is one of the most common and robust applications of isocyanates in medicinal chemistry for linking molecular fragments.

-

Reaction with Alcohols (Carbamate Formation): Alcohols react to form carbamates (urethanes). This reaction is typically slower than urea formation and often requires heat or catalysis (e.g., by tertiary amines or organotin compounds) to proceed at a practical rate.

-

Reaction with Water (Decarboxylation): A critical consideration for handling and storage is the reaction with water. The isocyanate first reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (4-heptyloxyaniline) and carbon dioxide gas.[7] This amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea. This side reaction not only consumes the starting material but the CO₂ evolution can lead to dangerous pressure buildup in sealed containers.[7][8]

Caption: Core reactions of this compound with common nucleophiles.

Safety, Handling, and Storage Protocols

Isocyanates as a class are hazardous chemicals that demand strict adherence to safety protocols.[9] this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious irritation to the skin, eyes, and respiratory system.[4][10]

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves. Butyl rubber is highly recommended, while latex and standard nitrile gloves are often inadequate and should be avoided.[11]

-

Eye/Face Protection: Wear safety goggles or a full-face shield.[10]

-

Skin Protection: A lab coat is mandatory. For larger quantities or situations with a risk of splashing, a chemical-resistant apron and boots are necessary.[11]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][11] For emergencies or situations where ventilation is inadequate, a supplied-air respirator is required.

Storage and Handling

-

Inert Environment: Store containers under a dry, inert atmosphere (e.g., nitrogen or argon) and ensure they are tightly sealed to prevent moisture ingress.[8]

-

Temperature and Location: Store in a cool, dry, well-ventilated, and locked area designated for toxic chemicals.[9][11] Isocyanates should be stored separately from incompatible materials, especially acids, bases, and alcohols.[11]

-

Pressure Buildup: Due to the risk of CO₂ evolution from reaction with moisture, periodically inspect containers for any signs of bulging.[7] Never use ordinary plastic containers for long-term storage.

Caption: A workflow outlining the essential steps for safely handling isocyanates.

Application Protocol: Synthesis of a Disubstituted Urea

This protocol provides a representative, self-validating method for the synthesis of N-(4-(heptyloxy)phenyl)-N'-(4-methoxyphenyl)urea, a common reaction for this class of compounds.

Objective: To react this compound with an aniline derivative to demonstrate the formation of a urea linkage.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer)

Methodology:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under a nitrogen atmosphere.

-

Isocyanate Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM. Transfer this solution to an addition funnel.

-

Reaction: Add the isocyanate solution dropwise to the stirring solution of p-anisidine at room temperature over 15-20 minutes. The causality for this slow addition is to control the exothermic reaction and prevent the formation of side products.

-

Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The formation of the urea product, which is typically less polar than the starting aniline but more polar than the isocyanate, will be evident.

-

Workup and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel. The choice of purification validates the success of the reaction; a clean, high-yielding precipitation indicates a successful transformation.

-

-

Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (presence of C=O stretch for urea, absence of -N=C=O stretch from isocyanate), and Mass Spectrometry.

References

- 1. This compound | 55792-37-5 [chemicalbook.com]

- 2. 55792-37-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound,(CAS# 55792-37-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. 55792-37-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. icheme.org [icheme.org]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55792-37-5 Name: this compound [xixisys.com]

- 11. Control measures guide - Canada.ca [canada.ca]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(Heptyloxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and application of 4-(Heptyloxy)phenyl isocyanate. As a member of the aromatic isocyanate family, this compound presents both significant utility in organic synthesis and considerable health and safety challenges. This document moves beyond a standard safety data sheet to offer in-depth, field-proven insights into the causality behind safety protocols and experimental design. It is intended for researchers, scientists, and drug development professionals who utilize isocyanates in their laboratory and pilot-scale operations. The guide covers the toxicological profile, personal protective equipment (PPE) protocols, emergency procedures, and waste disposal, and provides illustrative experimental workflows for its application in the synthesis of urethanes, ureas, and liquid crystal precursors.

Introduction: Understanding the Dual Nature of this compound

This compound is an aromatic organic compound characterized by a phenyl ring substituted with a heptyloxy group and a highly reactive isocyanate (–N=C=O) functional group. The presence of the long alkyl chain imparts specific solubility and liquid crystalline properties to its derivatives, making it a valuable building block in materials science, particularly in the synthesis of liquid crystals and specialized polymers.[1][2] In medicinal chemistry, the isocyanate moiety serves as a powerful electrophile for the formation of urea and urethane linkages, which are common motifs in bioactive molecules.

However, the very reactivity that makes this compound synthetically useful is also the source of its significant health hazards. The electrophilic carbon of the isocyanate group readily reacts with nucleophiles, including the amine and hydroxyl groups found in biological macromolecules. This reactivity is the underlying cause of its toxicity, particularly its potent respiratory and dermal sensitization effects.[3] This guide is structured to provide a holistic understanding of this compound, enabling its safe and effective use in a research and development setting.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is critical for developing robust safety protocols.

| Property | Value | Source |

| CAS Number | 55792-37-5 | [4] |

| Molecular Formula | C₁₄H₁₉NO₂ | [4] |

| Molecular Weight | 233.31 g/mol | [4] |

| Boiling Point | 108 °C @ 0.2 mm Hg | [5] |

| Density | 1.007 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.511 | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

GHS Hazard Classification

This compound is classified with the following hazard statements, indicating it is a substance that requires careful handling.[6][7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .[6][7]

Toxicological Deep Dive: Beyond the Hazard Statements

-

Respiratory Sensitization: This is the most severe health effect of isocyanates.[9] Initial exposure, even at low concentrations, can sensitize an individual. Subsequent exposure, even at levels far below any established occupational exposure limit, can trigger a severe asthmatic reaction.[9] Symptoms can include coughing, wheezing, shortness of breath, and chest tightness. Once sensitized, the condition is irreversible.

-

Dermal Sensitization: Skin contact can lead to allergic contact dermatitis, characterized by redness, itching, and rash.[3] Importantly, dermal exposure can also be a route for inducing respiratory sensitization.[10] Studies on phenyl isocyanate, a closely related compound, have shown it to be a potent chemical sensitizer.[3]

-

Carcinogenicity: Some common diisocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), have shown evidence of carcinogenicity in animal studies.[11][12] While there is no specific data for this compound, it is prudent to handle it as a potential carcinogen.

-

Reproductive Toxicity: Studies on methyl isocyanate have indicated the potential for reproductive and developmental toxicity in animal models.[13][14] As a precaution, exposure should be minimized for all personnel, especially those of reproductive age.

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, PPE.

Engineering Controls: Your Primary Shield

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The high reactivity and vapor pressure of isocyanates necessitate their containment to prevent inhalation exposure.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential to protect from splashes, spills, and residual vapors.

-

Hand Protection: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use butyl rubber or laminate film gloves. If using nitrile gloves for short-duration tasks, double-gloving is a prudent measure.

-

Eye Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger-scale operations or situations with a higher risk of splashing, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a properly fitted respirator is required. For isocyanates, a full-face respirator with organic vapor cartridges is recommended.

Caption: Hierarchy of controls for handling isocyanates.

Handling and Storage: A Proactive Approach to Safety

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition. It is crucial to protect it from moisture, as it reacts with water to produce an insoluble urea and carbon dioxide, which can lead to a dangerous pressure buildup in a sealed container. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong its shelf life and prevent degradation.

-

Handling: Always handle this compound in a chemical fume hood. Ensure that all equipment is dry before use. Avoid contact with skin, eyes, and clothing.

Emergency Procedures: Preparedness is Key

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, cover with an inert absorbent material (e.g., vermiculite, sand). Slowly add a decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water) to the absorbed material. Allow it to stand for at least 30 minutes. Collect the material into an open container and decontaminate the spill area with the same solution. For large spills, contact your institution's environmental health and safety department immediately.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]